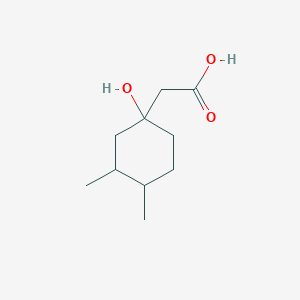
2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It contains a six-membered cyclohexane ring substituted with hydroxyl and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 3,4-dimethylcyclohexanone with a suitable reagent to introduce the hydroxyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Hydroxycyclohexyl)acetic acid
- 2-(1-Hydroxy-3-methylcyclohexyl)acetic acid
- 2-(1-Hydroxy-4-methylcyclohexyl)acetic acid
Uniqueness
2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(1-hydroxy-3,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-7-3-4-10(13,5-8(7)2)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
DNSCMHZLAYGQLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
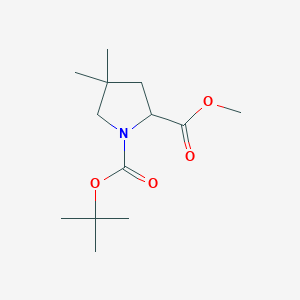
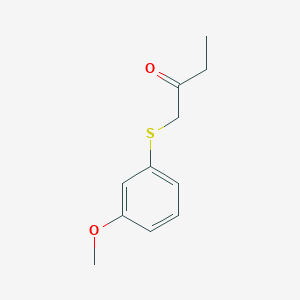

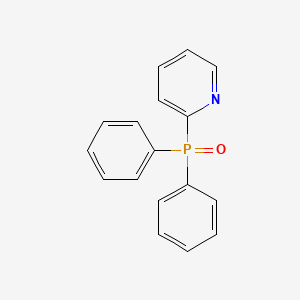
![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)
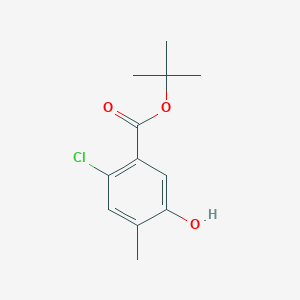
![1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
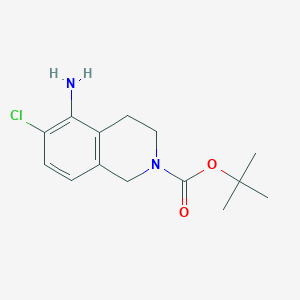


![(R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13644768.png)

